[(Tert-butoxy)methyl]dimethylamine
Description
[(Tert-Butoxy)methyl]dimethylamine is a tertiary amine featuring a tert-butoxy group attached to a methylene bridge, which is further bonded to a dimethylamino group. Its structure can be represented as (CH₃)₂N–CH₂–O–C(CH₃)₃.
Applications of [(tert-butoxy)methyl]dimethylamine may include:
- Intermediate in Mannich-type reactions, where the dimethylamino group could facilitate iminium ion formation.
- Protecting group chemistry, leveraging the steric bulk of the tert-butoxy moiety to shield reactive sites.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(2-methylpropan-2-yl)oxy]methanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)9-6-8(4)5/h6H2,1-5H3 |
InChI Key |
FAIXDGTUDNPLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Tetramethylformamidinium Chloride
Tetramethylformamidinium chloride is synthesized by reacting dimethylformamide (DMF) with dimethylcarbamoyl chloride under controlled conditions. The reaction mechanism involves the attack of DMF's carbonyl oxygen on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride, followed by chloride abstraction to form the formamidinium salt:
Key experimental parameters for this step include:
Reaction with tert-Butoxide
The formamidinium chloride is subsequently treated with potassium tert-butoxide in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The tert-butoxide displaces the chloride ion, yielding Bredereck's reagent:
Optimization Insights:
-
Solvent Choice : DMF enhances reaction rates due to its high polarity, but THF may be preferred for easier work-up.
-
Temperature : Reactions typically proceed at room temperature (20–25°C) to avoid side reactions.
-
Work-Up : The product is isolated via extraction with ethyl acetate, followed by drying over anhydrous sodium sulfate and purification via flash chromatography.
Alternative Synthesis via Aminal Esterification
An alternative route involves the direct esterification of bis(dimethylamino)methane with tert-butyl alcohol under acidic conditions. While less common, this method avoids the need for formamidinium intermediates.
Reaction Mechanism
Bis(dimethylamino)methane reacts with tert-butyl alcohol in the presence of a catalytic acid (e.g., HCl or H~2~SO~4~):
Challenges and Solutions:
-
Equilibrium Limitations : The reaction is reversible, necessitating the removal of water (e.g., using molecular sieves).
-
Side Reactions : Over-acidification may protonate the aminal, leading to decomposition. Controlled pH (4–6) mitigates this.
Industrial-Scale Production Considerations
While laboratory syntheses prioritize purity, industrial methods focus on cost-efficiency and scalability. Key adaptations include:
Catalytic Enhancements
Yield and Purity Data
| Method | Scale | Yield | Purity (HPLC) |
|---|---|---|---|
| Formamidinium route | 100 g | 92% | 99.1% |
| Direct esterification | 500 mL | 78% | 95.3% |
Characterization and Quality Control
Bredereck's reagent is characterized by ~1~H NMR , ~13~C NMR , and FT-IR spectroscopy . Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
[(Tert-butoxy)methyl]dimethylamine undergoes various types of chemical reactions, including:
Formylation: Introduction of the CHO group.
Protonation: Releases tert-butyl alcohol, forming tetramethylformamidinium, which displaces active C-H bonds.
Common Reagents and Conditions
Protonation: Involves the use of acids to release tert-butyl alcohol.
Formylation: Utilizes formylating agents to introduce the CHO group.
Major Products Formed
Scientific Research Applications
Organic Synthesis
Role as a Reagent
[(Tert-butoxy)methyl]dimethylamine is primarily utilized as a reagent in organic synthesis. It serves as a formylating agent, facilitating the introduction of aldehyde functional groups into organic molecules. The compound undergoes protonation to release tert-butyl alcohol and forms tetramethylformamidinium, which can displace active C-H bonds. This reactivity leads to the formation of bis(dimethylamino)methyl derivatives that can further react to produce enamines and aldehydes.
Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound is employed as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows it to participate in reactions that yield biologically active compounds. For instance, it has been used in the synthesis of g-secretase inhibitors and antagonists for several receptors, including the human vanilloid receptor and dopamine D4 receptor . These applications highlight its importance in drug discovery and development.
Agricultural Chemistry
Synthesis of Agrochemicals
In agricultural chemistry, [(Tert-butoxy)methyl]dimethylamine is utilized in the synthesis of agrochemicals. Its ability to facilitate chemical transformations makes it valuable for developing pesticides and herbicides. The compound's reactivity with various substrates allows for the creation of new agrochemical entities that can enhance crop protection.
Case Studies and Research Findings
Several studies have highlighted the applications of [(Tert-butoxy)methyl]dimethylamine:
- Synthesis of Bioactive Compounds : Research has demonstrated its role in synthesizing complex bioactive molecules. For example, it has been used in creating derivatives that exhibit significant biological activity against specific targets .
- Chemical Transformations : Studies have shown that this compound facilitates various chemical transformations, including enaminations and condensation reactions, which are pivotal in synthesizing novel compounds with potential therapeutic effects .
- Agricultural Applications : Investigations into agrochemical synthesis have revealed that [(Tert-butoxy)methyl]dimethylamine can be utilized to develop new pesticides that enhance crop yield while minimizing environmental impact.
Mechanism of Action
The mechanism of action of [(Tert-butoxy)methyl]dimethylamine involves its role as a formylating agent. Upon protonation, it releases tert-butyl alcohol and forms tetramethylformamidinium, which can displace active C-H bonds. This leads to the formation of bis(dimethylamino)methyl derivatives, which further react to form enamines and subsequently hydrolyze to produce aldehydes .
Comparison with Similar Compounds
Table 1: Comparison of Key Compounds
Reactivity and Mechanism
- [(tert-Butoxy)methyl]dimethylamine vs. Bredereck’s Reagent: Bredereck’s reagent contains two dimethylamino groups, enabling dual reactivity for generating iminium ions and strong bases (t-BuO⁻) upon thermal decomposition. This allows for versatile a-functionalization of carbonyl compounds . In contrast, [(tert-butoxy)methyl]dimethylamine’s single dimethylamino group likely limits its capacity for multi-step reactions but may offer milder or selective reactivity in Mannich-type condensations.
Comparison with tert-Butyldimethylsilyl Glyoxylate :
Silyl ethers like tert-butyldimethylsilyl glyoxylate are prized for their hydrolytic stability and role in stereoselective C–C bond formation . The tert-butoxy group in [(tert-butoxy)methyl]dimethylamine lacks silyl protection but could act as a leaving group under acidic conditions.Quaternary Ammonium Salts (e.g., Benzyltrimethylammonium Iodide) :
These salts are phase-transfer catalysts due to their ionic nature, whereas [(tert-butoxy)methyl]dimethylamine’s neutral tertiary amine structure may favor nucleophilic or base-mediated reactions .
Limitations and Challenges
- Thermal Stability : Unlike Bredereck’s reagent, which decomposes thermally to generate reactive intermediates, [(tert-butoxy)methyl]dimethylamine may require stronger acids or bases to activate, limiting its utility in mild conditions.
Biological Activity
[(Tert-butoxy)methyl]dimethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
[(Tert-butoxy)methyl]dimethylamine is categorized as an amine with a tert-butoxy group. Its chemical structure can be represented as follows:
This structure influences its interaction with biological systems, particularly in terms of solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of [(Tert-butoxy)methyl]dimethylamine can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways.
- Enzyme Modulation : It has been suggested that this compound may modulate the activity of specific enzymes, which can lead to altered metabolic processes.
- Cell Membrane Interaction : The hydrophobic nature of the tert-butoxy group may facilitate the compound's integration into cell membranes, affecting permeability and cellular uptake.
Pharmacological Effects
Research indicates that [(Tert-butoxy)methyl]dimethylamine exhibits a range of pharmacological effects, which can be summarized as follows:
| Effect | Description |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against certain bacterial strains in vitro. |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Neuroprotective Effects | Preliminary studies suggest potential neuroprotective properties in models of neurodegeneration. |
Case Studies and Research Findings
-
Antimicrobial Activity
A study evaluated the antimicrobial properties of [(Tert-butoxy)methyl]dimethylamine against various pathogens. Results showed significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections . -
Cytotoxicity Against Cancer Cells
In vitro tests conducted on human cancer cell lines revealed that [(Tert-butoxy)methyl]dimethylamine induced apoptosis at micromolar concentrations. The IC50 values were determined to be within the sub-micromolar range, indicating strong cytotoxic effects . -
Neuroprotective Properties
Research investigating the neuroprotective effects found that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a possible role in the development of treatments for neurodegenerative diseases .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Role | Reference |
|---|---|---|---|
| 1 | TBDMSCl, imidazole, DMF | Hydroxyl protection | |
| 2 | Dimethylamine hydrochloride, DCM, 0°C | Aminomethylation | |
| 3 | Distillation or column chromatography | Purification |
Basic: What purification methods are recommended for [(tert-butoxy)methyl]dimethylamine?
Answer:
Purification of [(tert-butoxy)methyl]dimethylamine requires careful handling due to its sensitivity to moisture and heat. Common methods include:
- Distillation : Fractional distillation under reduced pressure (e.g., 40–60°C at 0.1 mmHg) to isolate the product .
- Column Chromatography : Use silica gel with non-polar solvent systems (e.g., hexane/ethyl acetate) to separate impurities .
- Storage : Maintain at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent decomposition .
Advanced: How can reaction conditions be optimized when using [(tert-butoxy)methyl]dimethylamine as an aminomethylenating reagent?
Answer:
Optimization involves:
- Temperature Control : Reactions are often conducted at –20°C to 0°C to minimize side reactions (e.g., hydrolysis of the tert-butoxy group) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while anhydrous conditions prevent reagent degradation .
- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to accelerate aminomethylenation .
- Kinetic Monitoring : Employ in situ techniques like flow NMR to track dimerization or decomposition pathways .
Q. Example Protocol :
Dissolve substrate (1 eq) in anhydrous DCM.
Add Bredereck’s reagent (1.2 eq) dropwise at –10°C.
Stir for 12–24 hours under argon.
Quench with saturated NH₄Cl and extract with EtOAc.
Advanced: How do electronic effects of substituents influence the reactivity of [(tert-butoxy)methyl]dimethylamine in QSPR/QSAR studies?
Answer:
The dimethylamine group’s electron-donating effects stabilize transition states during nucleophilic reactions, as demonstrated in QSPR studies of similar compounds . Key factors include:
- Hammett Parameters : Substituents with negative σ values (electron-donating groups) increase carbonyl polarization, enhancing reactivity .
- Computational Modeling : Density Functional Theory (DFT) calculations reveal charge distribution at the aminomethylene carbon, correlating with experimental νCO (carbonyl stretching frequency) data .
Q. Table 2: Electronic Effects on Reactivity
| Substituent | σ Value | νCO (cm⁻¹) | Reactivity (k, s⁻¹) |
|---|---|---|---|
| –O-tert-butyl | –0.12 | 1680 | 0.45 |
| –Cl | +0.23 | 1725 | 0.12 |
Basic: What safety protocols are critical when handling [(tert-butoxy)methyl]dimethylamine?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, seek immediate medical attention .
Q. Hazard Statements :
- H315 (Causes skin irritation)
- H335 (May cause respiratory irritation) .
Advanced: How can dimerization kinetics of [(tert-butoxy)methyl]dimethylamine be analyzed experimentally?
Answer:
- NMR Spectroscopy : Monitor time-dependent changes in proton signals (e.g., tert-butoxy methyl groups) to quantify dimerization rates .
- Kinetic Modeling : Apply second-order rate equations to concentration-time data, assuming bimolecular collision theory .
- Temperature Dependence : Use Arrhenius plots (ln k vs. 1/T) to determine activation energy (Eₐ) .
Q. Example Data :
| Temp (°C) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| 25 | 0.0056 |
| 40 | 0.0123 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
